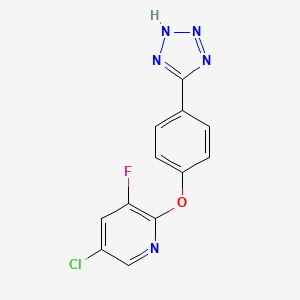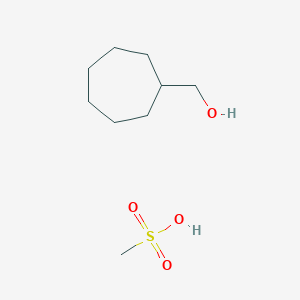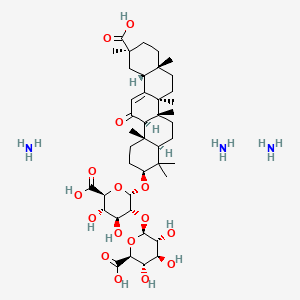
Glycyrrhizin, ammoniated
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyrrhizin is primarily extracted from the licorice root through maceration and boiling in water . The extract is then purified using various chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of glycyrrhizin involves large-scale extraction from licorice roots, followed by purification processes. Techniques such as ultrasound-assisted extraction, microwave-assisted extraction, and pressurized liquid extraction are commonly used to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Glycyrrhizin undergoes several types of chemical reactions, including hydrolysis, oxidation, and glucuronidation .
Common Reagents and Conditions
Hydrolysis: Glycyrrhizin is hydrolyzed to 18β-glycyrrhetinic acid by intestinal bacteria.
Oxidation: It acts as an antioxidant, scavenging free radicals.
Glucuronidation: Glycyrrhizin is transformed into 3β-monoglucuronyl-18β-glycyrrhetinic acid through glucuronidation.
Major Products
The major products formed from these reactions include 18β-glycyrrhetinic acid and 3β-monoglucuronyl-18β-glycyrrhetinic acid .
Scientific Research Applications
Glycyrrhizin has a broad spectrum of scientific research applications:
Chemistry: Used as an emulsifier and gel-forming agent in foodstuffs and cosmetics.
Biology: Acts as an antioxidant and anti-inflammatory agent.
Medicine: Employed in the treatment of chronic hepatitis, peptic ulcers, and other stomach diseases.
Industry: Utilized as a natural sweetener in various food and beverage products.
Mechanism of Action
Glycyrrhizin exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the release of tumor necrosis factor-alpha (TNF-α) and the translocation of nuclear factor kappa B (NF-κB).
Antiviral: Interferes with viral replication and enhances the immune response.
Hepatoprotective: Protects liver cells by reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Glycyrrhetinic Acid: A derivative of glycyrrhizin with similar pharmacological properties.
Enoxolone: The aglycone form of glycyrrhizin, used in various medicinal formulations.
Uniqueness
Glycyrrhizin is unique due to its high sweetness, broad pharmacological activities, and its ability to be used in both food and medicinal applications .
Properties
CAS No. |
68083-53-4 |
|---|---|
Molecular Formula |
C42H71N3O16 |
Molecular Weight |
874.0 g/mol |
IUPAC Name |
triazanium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.3H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);3*1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1 |
InChI Key |
VGYQVMWYFPOAAE-DWJAGBRCSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.N.N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


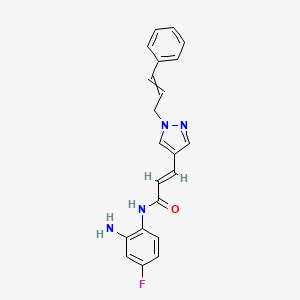
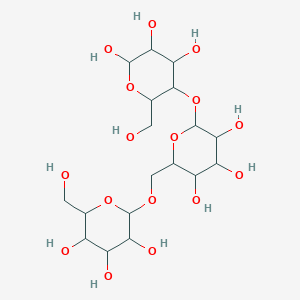
![(3R,4R,6R)-2-(hydroxymethyl)-6-[(3S,4S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B8071608.png)
![disodium;(6E)-4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate](/img/structure/B8071613.png)
![(2Z,4S,4aR,5S,5aR,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-5,10,11,12a-tetrahydroxy-6-methylidene-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione;hydrochloride](/img/structure/B8071626.png)
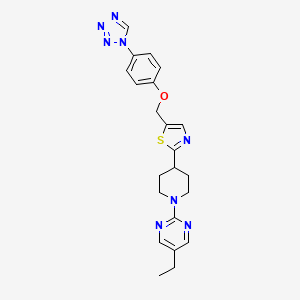
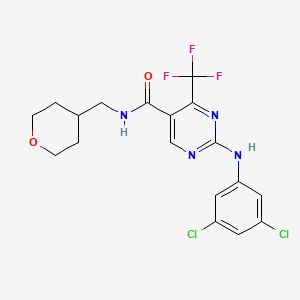
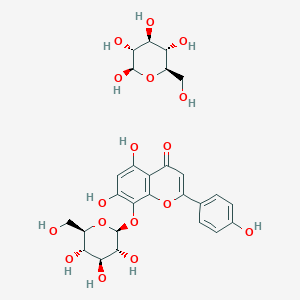
![4H-Cyclopent[f]oxacyclotridecin-4-one,1,6,7,8,9,11a,12,13,14,14a-decahydro-1,13-dihydroxy-6-methyl-,(1R,2E,6S,10E,11aS,13S,14aR)-](/img/structure/B8071659.png)
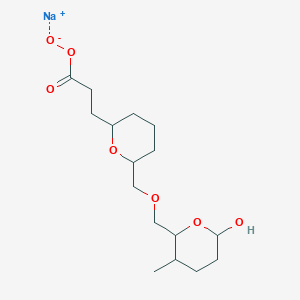
![3-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-(phenylmethyl)-, methyl ester, (3R,4R)-rel-](/img/structure/B8071689.png)
![Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]-](/img/structure/B8071692.png)
